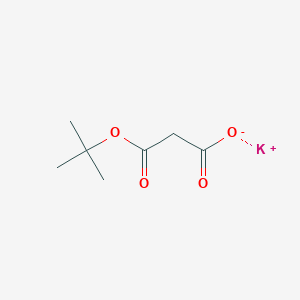

Potassium 3-(tert-butoxy)-3-oxopropanoate

Overview

Description

Potassium 3-(tert-butoxy)-3-oxopropanoate, also known as Potassium (3- (tert-butoxy)-3-oxopropyl)trifluoroborate , is a chemical compound with the CAS Number: 1023357-66-5 . It is often depicted as a salt and behaves as such . This compound is a colorless solid .

Synthesis Analysis

This compound is often generated in situ for laboratory use because samples are so moisture-sensitive and older samples are often of low purity . It is prepared by the reaction of dry tert-butyl alcohol with potassium metal . The solid is obtained by evaporating these solutions followed by heating the solid .Physical And Chemical Properties Analysis

This compound is a solid . It’s worth noting that Potassium tert-butoxide, a related compound, is a colorless solid and reacts with water .Scientific Research Applications

Agriculture and Crop Nutrition

Potassium is vital in agriculture, significantly affecting crop yield and quality. It plays a crucial role in plant stress tolerance, photosynthate retranslocation, and the overall nutritional value of crops. Studies have demonstrated the importance of potassium in mitigating biotic and abiotic stresses in plants, enhancing disease resistance, and improving drought tolerance. Potassium's role in agricultural ecosystems is critical, with research focusing on optimizing its use to ensure sustainable farming practices and food security (Zörb, Senbayram, & Peiter, 2014).

Environmental Remediation

Potassium compounds, such as potassium ferrate(VI), are used in environmental remediation for their strong oxidizing properties. These compounds are effective in water disinfection, degradation of organic pollutants, and wastewater treatment. They offer advantages in environmental applications due to their non-toxic by-products and efficiency in removing contaminants from water and soil. The use of potassium ferrate(VI) in treating various pollutants highlights its potential as an eco-friendly alternative to traditional chemical treatments (Jiang, 2007).

Bioseparation and Biotechnology

In biotechnology, potassium-based methods, such as three-phase partitioning (TPP), are utilized for the non-chromatographic separation of bioactive molecules. TPP, involving tert-butanol and potassium salts, is recognized for its efficiency, scalability, and eco-friendliness in purifying proteins, enzymes, and other bioactive compounds. This technique's versatility and green approach make it an attractive option for bioseparation processes, highlighting the innovative use of potassium in scientific research (Yan et al., 2018).

Mechanism of Action

Target of Action

Potassium 3-(tert-butoxy)-3-oxopropanoate, also known as Potassium tert-butoxide (KOt-Bu), is a strong base . It is traditionally used as a non-nucleophilic base in organic synthesis . The primary targets of this compound are protons (H+) in organic compounds .

Mode of Action

Potassium tert-butoxide is a bulky base . It attacks things that are out in the open with fierce and sturdy determination . Anything that requires the least bit of navigation through a narrow opening is going to be difficult . This means that tert-butoxide is very sensitive to steric interactions . Steric interactions are the repulsive interactions between electron clouds that happens when atoms “bump” into each other .

Biochemical Pathways

Potassium tert-butoxide is widely employed in organic synthesis to mediate the construction of C–C, C–O, C–N, C–S and miscellaneous bonds in good to excellent yields . It can be used to catalyze the Michael addition reaction, Pinacol rearrangement reaction and Ramberg-Backlund rearrangement reaction .

Pharmacokinetics

It is known to react with water , which could potentially affect its bioavailability. It is soluble in hexane, toluene, diethyl ether and tetrahydrofuran .

Result of Action

The result of Potassium tert-butoxide’s action is the formation of new bonds in organic compounds . For example, it can be used to form the “less substituted” alkenes in elimination reactions . Most of the time, elimination reactions favor the “more substituted” alkene – that is, the Zaitsev product. When tert-butoxide is used, it will preferentially remove the proton from the smaller group .

Action Environment

The action of Potassium tert-butoxide is influenced by environmental factors. It is moisture-sensitive and reacts violently with water and acids, possibly leading to fire . It is also incompatible with halogenated hydrocarbons, alcohols, strong oxidizing agents, ketones, and carbon dioxide .

Safety and Hazards

Potassium 3-(tert-butoxy)-3-oxopropanoate has several safety and hazard concerns. It has been labeled with the signal word “Danger” and has hazard statements H314-H290 . Potassium tert-butoxide, a related compound, is a very strong base that rapidly attacks living tissue and forms explosive mixtures when treated with dichloromethane .

properties

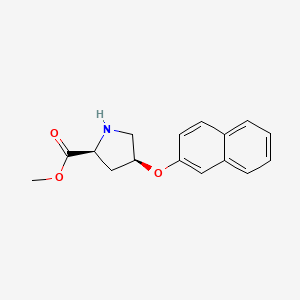

IUPAC Name |

potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBPZZKELHNMDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B3153178.png)

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)